Androst-5-en-17-one, 3-(sulfooxy)-, sodium salt, (3b)- (commonly known as DHEAS sodium salt) is a highly stable, water-soluble sulfated steroid conjugate that serves as the primary circulating adrenal androgen precursor in mammals. In scientific procurement, this specific sodium salt is prioritized over free dehydroepiandrosterone (DHEA) due to its vastly superior aqueous solubility, extended biological half-life, and direct action as a neurosteroid. It is the definitive benchmark material for clinical liquid chromatography-tandem mass spectrometry (LC-MS/MS) diagnostics, neuropharmacological models targeting GABAA and sigma-1 receptors, and long-term in vivo endocrinology studies where stable, non-fluctuating steroid reservoirs are required .
Substituting free DHEA for DHEAS sodium salt in laboratory or clinical workflows introduces catastrophic analytical and physiological errors. Free DHEA is highly lipophilic, requiring harsh organic solvents for formulation, whereas the sodium salt of DHEAS is highly water-soluble, allowing for seamless integration into aqueous biological assays . Furthermore, free DHEA exhibits a rapid clearance rate with a half-life of merely 1 to 3 hours and severe diurnal variation. In contrast, DHEAS sodium salt maintains a highly stable half-life of 10 to 24 hours, circulating at concentrations up to 1,000 times higher than the free base [1]. Attempting to use free DHEA as a reference standard for total adrenal output in LC-MS/MS fails because it cannot replicate the steady-state pharmacokinetics or the unique ionization profile of the sulfated conjugate [2].
A critical procurement differentiator for DHEAS sodium salt is its processability in aqueous media. While free DHEA is highly insoluble in water (0.0635 mg/mL), the sodium salt of DHEAS achieves solubilities of approximately 10 mg/mL in water and >0.5 mg/mL in mild 1:1 DMSO:PBS buffers . This >150-fold increase in aqueous solubility eliminates the need for high concentrations of harsh organic solvents during formulation.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ~10 mg/mL in water; >0.5 mg/mL in 1:1 DMSO:PBS |
| Comparator Or Baseline | DHEA free base (0.0635 mg/mL in water) |
| Quantified Difference | >150-fold higher aqueous solubility |
| Conditions | Ambient temperature, aqueous media |
Enables the direct preparation of aqueous dosing solutions for in vivo injections and in vitro assays without precipitating or causing solvent-induced cellular toxicity.
For in vivo endocrinology and aging models, dosing stability is paramount. Free DHEA is rapidly metabolized and cleared, exhibiting a short half-life of 1 to 3 hours. Conversely, DHEAS sodium salt provides a highly stable pharmacokinetic profile, with a circulating half-life of 10 to 24 hours [1]. This 7- to 10-fold extension in half-life allows DHEAS to act as a steady-state reservoir, mitigating the severe diurnal fluctuations seen with the free base.
| Evidence Dimension | Circulating Half-Life |
| Target Compound Data | 10 to 24 hours |
| Comparator Or Baseline | DHEA free base (1 to 3 hours) |
| Quantified Difference | 7- to 10-fold longer biological half-life |
| Conditions | In vivo mammalian serum / pharmacokinetic modeling |
Provides a stable, non-fluctuating steroid reservoir essential for chronic stress, aging, and endocrinology models, eliminating the need for continuous redosing.
In clinical diagnostics, DHEAS sodium salt is the mandatory biomarker for adrenal output. DHEAS maintains steady-state plasma concentrations in the 10 µmol/L range, which is approximately 1,000 times higher than free DHEA. Furthermore, DHEAS exhibits a flat diurnal rhythm, whereas DHEA levels fluctuate wildly throughout the day [1]. This massive concentration differential and temporal stability make DHEAS the only reliable target for mass spectrometry calibration.
| Evidence Dimension | Steady-State Concentration and Diurnal Variation |
| Target Compound Data | 10 µmol/L range with negligible diurnal variation |
| Comparator Or Baseline | DHEA free base (~1000-fold lower concentration with high diurnal volatility) |
| Quantified Difference | ~1000x higher steady-state concentration with flat diurnal rhythm |
| Conditions | Clinical serum LC-MS/MS diagnostics for hyperandrogenism |
Makes DHEAS sodium salt the mandatory Certified Reference Material (CRM) for accurate, time-independent clinical screening of adrenal function.
DHEAS sodium salt acts as a direct, non-competitive antagonist of GABAA receptors and an agonist of sigma-1 receptors. Using free DHEA in isolated cellular assays requires the cells to express sufficient levels of sulfotransferase (SULT2A1) to convert DHEA into the active sulfated form [1]. Procuring the pre-sulfated sodium salt completely bypasses this enzymatic dependency, ensuring 100% direct receptor engagement.
| Evidence Dimension | Receptor Activation Dependency |
| Target Compound Data | Direct GABAA antagonist and sigma-1 agonist |
| Comparator Or Baseline | DHEA free base (Requires SULT2A1 enzymatic conversion) |
| Quantified Difference | 100% bypass of variable cellular sulfotransferase expression |
| Conditions | In vitro neuropharmacology and receptor binding assays |
Ensures precise, immediate receptor modulation in isolated cell models without relying on unpredictable or absent local cellular metabolism.
Due to its high physiological concentration and lack of diurnal variation, DHEAS sodium salt is the gold-standard calibrator for LC-MS/MS assays diagnosing polycystic ovary syndrome (PCOS), congenital adrenal hyperplasia, and adrenal tumors .
Because it bypasses the need for SULT2A1 enzymatic conversion, this compound is directly applied in cell-based assays to study GABAA receptor antagonism and sigma-1 receptor agonism in models of neuroprotection and depression [1].
The extended 10-to-24-hour half-life and high aqueous solubility make DHEAS sodium salt the preferred precursor for long-term physiological dosing in rodents, ensuring stable systemic exposure without the rapid clearance associated with free DHEA [2].
Irritant;Health Hazard